N-{4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE
CAS No.: 316135-80-5
Cat. No.: VC5711801
Molecular Formula: C15H13N3O4
Molecular Weight: 299.286
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 316135-80-5 |
|---|---|
| Molecular Formula | C15H13N3O4 |
| Molecular Weight | 299.286 |
| IUPAC Name | N-[4-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]acetamide |
| Standard InChI | InChI=1S/C15H13N3O4/c1-10(19)17-13-4-2-12(3-5-13)16-9-11-8-14(18(21)22)6-7-15(11)20/h2-9,20H,1H3,(H,17,19) |
| Standard InChI Key | GUDJWVZERFHBAL-CXUHLZMHSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula, , reflects a hybrid structure combining an aromatic nitro group (2-hydroxy-5-nitrophenyl) with an acetamide-substituted phenyl ring. The hydrazone bridge () creates a planar configuration, facilitating π-π stacking interactions and metal coordination. Key structural features include:
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Aromatic Systems: Two benzene rings contribute to stability and electronic delocalization.
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Nitro Group: The electron-withdrawing nitro substituent at the 5-position enhances electrophilic reactivity.
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Hydroxyl Group: The 2-hydroxy moiety enables hydrogen bonding and chelation.
| Property | Value |
|---|---|
| Molecular Weight | 299.286 g/mol |
| IUPAC Name | N-[4-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]acetamide |
| SMILES | CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)N+[O-])O |
Spectroscopic Characterization
Synthesis verification relies on spectroscopic techniques:
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IR Spectroscopy: Peaks at 1631 cm (C=O stretch), 1582 cm (C=N stretch), and 1496–1456 cm (aromatic C=C) confirm functional groups.
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-NMR: Signals at δ 8.94 ppm (azomethine proton) and δ 2.10 ppm (acetamide methyl) validate the structure .
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-NMR: Resonances at 171.1 ppm (C=O) and 159.2 ppm (C=N) align with theoretical predictions .
Synthesis and Optimization
Condensation Reaction
The compound is synthesized via a Schiff base condensation between 2-hydroxy-5-nitrobenzaldehyde and 4-aminoacetophenone derivatives. The reaction proceeds in ethanol under reflux with catalytic acetic acid, yielding the hydrazone linkage .
Key parameters:
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Solvent: Ethanol ensures solubility and mild reaction conditions.
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Catalyst: Glacial acetic acid (1–5 mol%) accelerates imine formation.
Purification and Stability
Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the product, which exhibits stability in dry, dark conditions but degrades under prolonged UV exposure due to nitro group photoreactivity.
Comparative Analysis with Related Compounds
N-{4-[(3,5-Dichloro-2-hydroxybenzylidene)amino]phenyl}acetamide
This analog (PubChem CID: 269938) replaces the nitro group with chlorine atoms, altering electronic properties:
| Feature | Nitro Derivative | Chloro Derivative |
|---|---|---|
| Electron Effects | Strong electron withdrawal | Moderate electron withdrawal |
| Bioactivity | RNS-mediated cytotoxicity | Halogen-bonding interactions |
| Solubility | 0.12 mg/mL in DMSO | 0.09 mg/mL in DMSO |
The nitro derivative’s higher dipole moment (5.67 D vs. 4.89 D) enhances membrane permeability .
Future Directions
Structural Modifications
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Nitro Reduction: Hydrogenation to amine derivatives could modulate toxicity profiles.
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Metal Complexation: Coordination with Cu(II) or Fe(III) may enhance anticancer activity via redox cycling.
Pharmacokinetic Studies
In vivo models are needed to assess bioavailability and metabolism, particularly nitroreductase-mediated activation pathways.
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